molecular formula C16H14O2 B1149036 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol CAS No. 13632-62-7

1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol

Cat. No. B1149036
CAS RN: 13632-62-7
M. Wt: 238.28116
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the geometric parameters, vibrational wavenumbers, energy values of the HOMO–LUMO, Fukui functions, natural bond orbital (NBO) analysis, molecular electrostatic potential, UV spectrum analysis, and other properties were calculated over the optimized structure .


Chemical Reactions Analysis

The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone using Lactobacillus senmaizuke has been studied . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the conformational analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program .

Scientific Research Applications

  • Activation and Derivation in Organometallic Chemistry : 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol has been used in the activation by ruthenium allenylidene/alkenylcarbyne complexes, leading to a series of derivatives. This demonstrates its potential in organometallic chemistry for creating complex molecular structures (Bustelo et al., 2007).

  • Reactivity in Radical Cation Studies : In a study focusing on the side-chain fragmentation of alkylaromatic radical cations, this compound was investigated for its deprotonation reactions, providing insights into the stereoelectronic effects in radical cation reactivity (Bellanova et al., 2002).

  • Applications in Palladium-Catalyzed Synthesis : The compound has been utilized in oxidative cyclization–alkoxycarbonylation reactions, showcasing its utility in palladium-catalyzed synthesis processes. This underscores its role in the formation of complex organic structures (Gabriele et al., 2000).

  • Involvement in Crystal Structure and Molecular Studies : The compound's derivative has been studied for its crystal structure and molecular properties, indicating its importance in solid-state chemistry and material sciences (Anam et al., 2017).

  • Role in Coordination Polymer Synthesis : It has been used in synthesizing novel Mn(II) coordination polymers, emphasizing its role in coordination chemistry and the synthesis of novel materials (Wang et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds like 1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on the synthesis and structure determination of similar compounds. For instance, a study synthesized 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide and determined its structure . Further studies could also explore the potential applications of “1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol” in various fields, such as pharmaceuticals and materials science.

properties

IUPAC Name

1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-16(17,13-7-5-4-6-8-13)14-9-11-15(18-2)12-10-14/h1,4-12,17H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPTJXRUZIADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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